molecular formula C40H54O2 B1236474 Deoxyflexixanthin/Keto-myxocoxanthin CAS No. 26056-69-9

Deoxyflexixanthin/Keto-myxocoxanthin

Cat. No.: B1236474
CAS No.: 26056-69-9
M. Wt: 566.9 g/mol
InChI Key: GCDPDLHIDNBTJP-BOBWQXBNSA-N
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Description

Overview of Carotenoid Pigments

Deoxyflexixanthin/keto-myxocoxanthin belongs to the xanthophyll subclass of carotenoids, a group of tetraterpenoid pigments (C₄₀H₅₄O₂) characterized by oxygen-containing functional groups. Unlike hydrocarbon-based carotenes, xanthophylls exhibit polar modifications such as hydroxyl, epoxy, or keto groups, which influence their light-absorption properties and biological roles. This compound features a conjugated polyene chain with a terminal cyclohexenone ring and a hydroxyl group at the C-24 position, distinguishing it from simpler carotenoids like β-carotene.

Table 1: Key Structural Features of this compound

Property Value/Description
Molecular Formula C₄₀H₅₄O₂
Molecular Weight 566.9 g/mol
IUPAC Name 3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E,21E)-24-hydroxy-3,7,12,16,20,24-hexamethylpentacosa-1,3,5,7,9,11,13,15,17,19,21-undecaenyl]-2,4,4-trimethylcyclohex-2-en-1-one
Oxygen Functional Groups Keto (C4), hydroxyl (C24)
Biosynthetic Precursor γ-carotene → myxocoxanthin → deoxyflexixanthin

Historical Background and Discovery

Deoxyflexixanthin was first isolated in 1966 from Flexibacter species and Stigmatella aurantiaca, with structural confirmation achieved through comparative spectroscopy and chemical synthesis. The "keto-myxocoxanthin" designation emerged from later studies on Myxococcus sp. MY-18, which revealed its glucoside ester derivatives in lake sediments. Key milestones include:

  • 1966 : Initial characterization by Aasen and Liaaen Jensen using UV-Vis and IR spectroscopy.
  • 1975 : Total synthesis confirming the (3'E)-1'-hydroxy-3',4'-didehydro-1',2'-dihydro-β,ψ-caroten-4-one structure.
  • 1995 : Discovery of keto-myxocoxanthin glucoside ester in Myxococcus sp. MY-18, linking it to phytoene accumulation under nicotine stress.

Taxonomic Significance

This carotenoid serves as a chemotaxonomic marker for gliding bacteria in the orders Cytophagales and Myxococcales. Its distribution correlates with specific ecological adaptations:

Table 2: Taxonomic Distribution and Ecological Roles

Organism Habitat Functional Role
Flexibacter elegans Aquatic environments Photoprotection, membrane stability
Stigmatella aurantiaca Soil biofilms Antioxidant during fruiting body formation
Myxococcus sp. MY-18 Lake sediments Stress response (nicotine adaptation)

ProCarDB database analyses reveal that deoxyflexixanthin biosynthesis requires the crtI (phytoene desaturase) and crtO (ketolase) genes, which are conserved in these taxa. The compound’s presence in Exiguobacterium acetylicum S01 further suggests horizontal gene transfer events between phylogenetically distant bacteria.

Properties

CAS No.

26056-69-9

Molecular Formula

C40H54O2

Molecular Weight

566.9 g/mol

IUPAC Name

3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E,21E)-24-hydroxy-3,7,12,16,20,24-hexamethylpentacosa-1,3,5,7,9,11,13,15,17,19,21-undecaenyl]-2,4,4-trimethylcyclohex-2-en-1-one

InChI

InChI=1S/C40H54O2/c1-31(19-13-21-33(3)22-14-23-34(4)25-16-29-40(9,10)42)17-11-12-18-32(2)20-15-24-35(5)26-27-37-36(6)38(41)28-30-39(37,7)8/h11-27,42H,28-30H2,1-10H3/b12-11+,19-13+,20-15+,22-14+,25-16+,27-26+,31-17+,32-18+,33-21+,34-23+,35-24+

InChI Key

GCDPDLHIDNBTJP-BOBWQXBNSA-N

SMILES

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CCC(C)(C)O)C)C

Isomeric SMILES

CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=C/CC(C)(C)O)/C)/C

Canonical SMILES

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CCC(C)(C)O)C)C

Synonyms

4-keto-1',2'-dihydro-1'-hydroxytorulene
deoxyflexixanthin

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

Deoxyflexixanthin/Keto-myxocoxanthin is classified as a carotenoid with the chemical formula C40H54O2C_{40}H_{54}O_2. It is characterized by its unique structure, which contributes to its biological activities. The compound is derived from certain bacterial sources, notably Exiguobacterium acetylicum, which has been shown to produce various carotenoids with significant health benefits .

Biological Activities

1. Anti-Cancer Properties:
Recent studies have demonstrated the anti-cancer potential of this compound. In vitro assays revealed that this compound exhibits significant inhibition of colorectal cancer cell viability (HT-29 cells) in a dose-dependent manner. The mechanism involves the suppression of inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and nitric oxide production in peripheral blood mononuclear cells (PBMCs) exposed to lipopolysaccharide (LPS) .

2. Anti-Inflammatory Effects:
The anti-inflammatory properties of this compound are notable. It has been shown to reduce oxidative stress and inflammation, which are critical factors in the development of various chronic diseases, including cancer and cardiovascular conditions . The antioxidant activity of this compound is significantly higher than that of ascorbic acid, indicating its potential as a therapeutic agent against oxidative stress-related diseases .

3. Antioxidant Activity:
this compound possesses strong antioxidant properties that help neutralize free radicals, thereby protecting cells from oxidative damage. This activity is crucial for maintaining cellular health and preventing degenerative diseases associated with aging and environmental stressors .

Therapeutic Applications

1. Nutraceuticals:
Due to its health-promoting properties, this compound is being explored as a nutraceutical ingredient. Its incorporation into dietary supplements could provide an effective means to enhance health through natural compounds that support immune function and reduce inflammation .

2. Functional Foods:
The potential use of this compound in functional foods is also significant. Foods enriched with this carotenoid could offer additional health benefits, particularly in preventing chronic diseases linked to inflammation and oxidative stress .

3. Pharmaceutical Development:
Research indicates that carotenoids like this compound can be developed into pharmaceutical formulations aimed at treating conditions such as cancer and inflammatory diseases. The ongoing exploration of its mechanisms can lead to new drug discoveries targeting specific pathways involved in disease progression .

Case Studies

Several case studies have provided insights into the practical applications of this compound:

StudyFocusFindings
Exiguobacterium acetylicum Study Isolation and characterizationIdentified multiple carotenoids with anti-cancer properties; significant inhibition of HT-29 cell viability .
Antioxidant Potential Assessment Comparative analysisDemonstrated higher antioxidant activity than ascorbic acid; effective in reducing oxidative stress markers .
Nutraceutical Application Review Health benefitsHighlighted potential for incorporation into dietary supplements due to anti-inflammatory and antioxidant effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Carotenoids

Table 1: Key Structural and Functional Attributes

Compound Core Structure Modifications Sources Key Functions References
Deoxyflexixanthin Polyene chain with β-end hydroxyl Non-glycosylated; ketone group Ca. thermophilum, Bacteroidetes Light harvesting; photoprotection
Keto-myxocoxanthin Polyene chain with terminal ketone Glucoside ester Exiguobacterium, Kocuria sp. Antioxidant; anticancer
Echinenone β-carotene derivative with ketone Non-glycosylated Cyanobacteria, chlorosomes Photoprotection
1α-Hydroxytorulene Torulene with α-hydroxyl Hydroxylated β-end Ca. thermophilum Structural isomer of deoxyflexixanthin
Myxoxanthophyll Glycosylated carotenoid with ketone Glucoside moiety Anabaena sp., Nostoc Membrane stabilization
Astaxanthin β-carotene with ketone and hydroxyl Non-glycosylated Marine bacteria, algae Antioxidant; anti-inflammatory

Key Findings :

Structural Differentiation: Deoxyflexixanthin lacks glycosylation but shares a hydroxylated β-end with 1α-hydroxytorulene, differing in ketone placement . Keto-myxocoxanthin’s glucoside ester modification enhances its bioavailability compared to non-esterified analogs like echinenone .

Functional Divergence :

  • Antioxidant Capacity : Keto-myxocoxanthin glucoside ester showed 2.5-fold higher ROS scavenging than deoxyflexixanthin in Exiguobacterium extracts, attributed to its ketone and glycosyl groups .
  • Photoprotection : Deoxyflexixanthin in chlorosomes absorbs blue-green light (450–470 nm), optimizing energy transfer in low-light environments, unlike myxoxanthophyll, which absorbs broader spectra .

Biosynthetic Pathways :

  • Deoxyflexixanthin biosynthesis in Ca. thermophilum involves conserved genes for hydroxylation and ketolation, paralleling pathways in flexirubin-producing Bacteroidetes .
  • Keto-myxocoxanthin production in Chloroflexus aurantiacus is light-regulated: fatty acid esters dominate under light, while glucoside esters form in darkness .

Q & A

Q. What experimental methodologies are recommended for characterizing the structural properties of deoxyflexixanthin and keto-myxocoxanthin?

To resolve structural ambiguities, combine X-ray crystallography for absolute configuration determination with NMR spectroscopy (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}, and 2D techniques like COSY and HMBC) to analyze functional groups and stereochemistry. Validate purity via HPLC-DAD/HRMS to confirm molecular formulas and detect isomers. For polar carotenoids like keto-myxocoxanthin, use silica gel column chromatography and TLC with dichloromethane/ethyl acetate/acetone/methanol gradients for separation .

Q. How can researchers optimize extraction protocols for these compounds from microbial sources?

Employ sequential solvent extraction (e.g., acetone/methanol/hexane mixtures) to isolate carotenoids while minimizing degradation. For thermophilic bacteria like Roseiflexus castenholzii, use DEAE-Toyopearl 650 M columns to remove chlorophyll and polar lipids, followed by silica gel chromatography to fractionate derivatives like keto-myxocoxanthin glucoside esters. Protect samples from light and oxygen using inert atmospheres (e.g., N2_2) .

Q. What spectroscopic techniques are critical for differentiating deoxyflexixanthin from keto-myxocoxanthin?

Leverage UV-Vis spectroscopy to identify conjugated double-bond systems (e.g., keto-myxocoxanthin’s absorption at ~470 nm). Use FTIR to detect carbonyl groups in keto derivatives. Confirm glycosylation patterns via enzymatic hydrolysis followed by LC-MS analysis of aglycone fragments .

Q. How should stability studies be designed to assess environmental sensitivity?

Conduct accelerated degradation assays under varying pH, temperature, and light conditions. Monitor degradation kinetics via HPLC-UV and identify breakdown products using HRMS . Compare oxidative stability with antioxidants like ascorbic acid to evaluate protective mechanisms .

Advanced Research Questions

Q. What strategies address contradictions in reported biosynthetic pathways for these carotenoids?

Apply isotopic labeling (e.g., 13C^{13}\text{C}-acetate) to trace precursor incorporation in microbial cultures. Combine genomic mining (e.g., CRISPR-Cas9 knockout of putative ketolase genes) with metabolomic profiling to validate enzymatic steps. Reconcile discrepancies by comparing pathway annotations across species (e.g., Anabaena vs. Nostoc) .

Q. How can researchers model the photoprotective role of keto-myxocoxanthin in cyanobacterial membranes?

Use liposome-based assays to simulate membrane embedding and measure singlet oxygen quenching via electron paramagnetic resonance (EPR) . Correlate findings with molecular dynamics simulations to analyze interactions with lipid bilayers. Validate in vivo relevance using mutants deficient in keto-myxocoxanthin biosynthesis .

Q. What statistical approaches resolve contradictions in antioxidant activity data across studies?

Apply multivariate analysis (e.g., PCA or PLS-DA) to identify confounding variables (e.g., solvent polarity, assay type). Use meta-regression to adjust for methodological heterogeneity. Validate findings with dose-response modeling (e.g., EC50_{50} comparisons under standardized conditions) .

Q. What challenges arise in synthesizing deoxyflexixanthin analogs for structure-activity studies?

Address regioselectivity issues in ketolation steps using asymmetric catalysis (e.g., chiral ligands in Pd-mediated cross-couplings). Optimize protecting group strategies for hydroxylated intermediates. Characterize synthetic products with chiral HPLC and circular dichroism to confirm stereochemical fidelity .

Q. How can researchers establish structure-function relationships for rare derivatives like methoxy-keto-myxocoxanthin?

Perform computational docking to predict binding affinities with target proteins (e.g., antioxidant enzymes). Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Compare bioactivity profiles with natural analogs using cell-based assays (e.g., ROS scavenging in UV-stressed cultures) .

Q. What interdisciplinary frameworks enhance ecological studies of these carotenoids?

Integrate metagenomic data from microbial mats with geochemical profiling (e.g., light intensity, nutrient gradients) to correlate carotenoid diversity with environmental stressors. Use stable isotope probing (SIP) to track carbon flux in situ, linking biosynthesis to ecosystem dynamics .

Methodological Notes

  • Data Reproducibility : Document chromatographic conditions (e.g., column type, gradient profiles) and spectral parameters (e.g., NMR pulse sequences) to enable replication .
  • Conflict Resolution : Use Bland-Altman plots or Cohen’s kappa to assess inter-study variability in quantitative assays .
  • Ethical Reporting : Disclose limitations in sample purity or instrumental detection limits to avoid overinterpretation .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
Deoxyflexixanthin/Keto-myxocoxanthin
Reactant of Route 2
Deoxyflexixanthin/Keto-myxocoxanthin

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